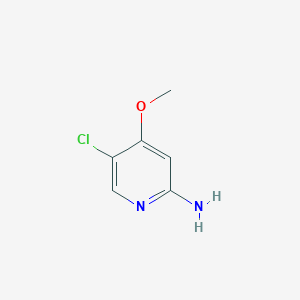

5-Chloro-4-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNVJFNMIOKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674015 | |

| Record name | 5-Chloro-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662117-63-7 | |

| Record name | 5-Chloro-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity. 5-Chloro-4-methoxypyridin-2-amine (CAS No: 662117-63-7) is a prime example of such a strategically substituted pyridine, offering a versatile platform for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not widely available in the public domain, we can infer its key characteristics based on its structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 662117-63-7 | |

| Predicted Melting Point | 130-140 °C | Based on analogs |

| Predicted Boiling Point | >300 °C (decomposes) | Based on analogs |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on analogs like 2-Amino-4-methoxypyridine[1] |

Spectral Data (Predicted)

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-amino-4-methoxypyridine. This approach involves a regioselective chlorination of the electron-rich pyridine ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

2-amino-4-methoxypyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile at room temperature, add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Reactivity Profile: A Versatile Synthetic Intermediate

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the 2-amino group, the 4-methoxy group, and the 5-chloro substituent. The electron-donating nature of the amino and methoxy groups activates the pyridine ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. However, the most synthetically valuable feature of this molecule is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and potentially the 4-positions, and the reactivity of the 2-amino group with various electrophiles.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles, although it is less activated than halogens at the 2- or 4-positions. More commonly, the 2-amino group can be transformed, and subsequent reactions can be performed. However, under forcing conditions or with palladium catalysis, substitution at the 5-position is possible.

A more prominent SNAr pathway in drug synthesis often involves the displacement of a halogen at the 2- or 4-position of a pyrimidine ring. In the context of this compound, its utility often lies in coupling reactions where the amino group acts as the nucleophile.

Reactions of the Amino Group

The 2-amino group is a key handle for derivatization. It can readily react with a variety of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The 2-aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine core of ATP.

Role in Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer potency and selectivity. The 2-aminopyridine moiety of this compound can form crucial hydrogen bonds with the kinase hinge region. The 4-methoxy and 5-chloro substituents can then be used to modulate the molecule's properties and explore the surrounding binding pocket for additional interactions.

For instance, the structurally related 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been utilized in the design of potent histone deacetylase (HDAC) inhibitors.

Precursor to Advanced Intermediates

This compound can serve as a precursor to more complex, polysubstituted pyridines. For example, it could be a key intermediate in the synthesis of molecules like the monocarboxylate transporter 4 (MCT4) inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, although the direct synthetic lineage needs to be confirmed from detailed experimental procedures.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.

It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries targeting a range of biological targets, most notably protein kinases. While a comprehensive set of experimental data for this specific compound is not yet publicly available, its chemical logic, derived from the established reactivity of related substituted pyridines, underscores its potential in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

Sources

An In-Depth Technical Guide to 5-Chloro-4-methoxypyridin-2-amine (CAS No. 662117-63-7)

Introduction

5-Chloro-4-methoxypyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its strategic placement of chloro, methoxy, and amino groups offers multiple points for synthetic diversification, making it an attractive scaffold for the development of novel therapeutic agents. The pyridine core is a well-established "privileged structure" in drug discovery, frequently found in approved drugs due to its ability to engage in biologically relevant interactions and its favorable pharmacokinetic properties.

This guide provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. We will explore the chemical logic underpinning its preparation and provide robust, validated protocols to empower its effective use in the laboratory.

Compound Profile & Physicochemical Properties

A rapid, at-a-glance summary of the key identifiers and properties of this compound is essential for laboratory use. The data presented below has been aggregated from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 662117-63-7 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O | [1][4] |

| Molecular Weight | 158.59 g/mol | [1][4] |

| Synonyms | 2-Amino-5-chloro-4-methoxypyridine | [1][4] |

| Appearance | Off-white to light brown solid/powder | [5] |

| Purity | Typically ≥95% | [1] |

Synthesis and Mechanistic Rationale

While numerous substituted pyridines are commercially available, the specific isomer this compound often requires a multi-step synthesis. A robust and logical pathway commences from the readily available starting material, 2-amino-5-chloropyridine. The chosen synthetic strategy is dictated by the directing effects of the substituents and the need to activate specific positions on the pyridine ring for sequential functionalization.

The proposed workflow hinges on the use of the pyridine N-oxide moiety as a temporary activating group. N-oxidation fundamentally alters the electronic properties of the pyridine ring, making the C4 position susceptible to electrophilic attack (nitration) and subsequent nucleophilic substitution.

Caption: Proposed multi-step synthesis of this compound.

Step 1: N-Oxidation

-

Causality: The direct electrophilic substitution of a pyridine ring, especially one bearing an electron-donating amino group, can be unselective. Converting the pyridine nitrogen to an N-oxide serves two purposes. First, it electronically deactivates the C2 and C6 positions while strongly activating the C4 position towards electrophilic attack. Second, the N-oxide group itself can be used to direct chemistry and is easily removed in a final step.[6] Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst are effective.[2]

Step 2: Regioselective Nitration

-

Causality: With the N-oxide in place, the C4 position is now highly activated. Nitration using a standard mixture of concentrated sulfuric and nitric acid (nitrating acid) proceeds with high regioselectivity to install a nitro group at the C4 position.[7] This step is critical as the nitro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

Causality: The combination of the electron-withdrawing N-oxide and the newly installed nitro group makes the C4 carbon exceptionally electron-deficient and primed for nucleophilic attack.[8] The introduction of sodium methoxide (NaOMe) in methanol results in the efficient displacement of the nitro group to form the desired 4-methoxy substituted pyridine N-oxide. This is a classic example of an addition-elimination SNAr mechanism, which is highly favored at the C4 position of pyridine N-oxides.[9][10]

Step 4: Deoxygenation (N-Oxide Reduction)

-

Causality: The final step is the removal of the N-oxide to yield the target pyridine. This reduction must be selective enough not to affect the other functional groups. Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for this transformation, proceeding through a mechanism involving oxygen atom transfer to the phosphorus reagent.[6] Alternatively, for molecules sensitive to PCl₃, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) provides a milder, albeit potentially slower, method for deoxygenation.[11]

Spectroscopic and Analytical Characterization

Ensuring the identity and purity of the synthesized material is paramount. A multi-technique approach provides a self-validating system for quality control, aligning with the principles of analytical trustworthiness.

Caption: Standard workflow for the purification and validation of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) will effectively separate the product from starting materials and by-products. Purity is determined by the area percentage of the main peak detected by a UV detector (typically monitored at 254 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group singlet (~3.9-4.1 ppm), and the broad singlet for the amino (-NH₂) protons. The number of signals, their splitting patterns (multiplicity), and integration values must be consistent with the target structure.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight. Using an electrospray ionization (ESI) source in positive mode, the compound should be readily observed as its protonated molecular ion [M+H]⁺ at m/z 159.59.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and directed chemical modifications.

Caption: Reactivity map of this compound in drug discovery.

-

The 2-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It readily participates in:

-

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages, a common strategy for probing SAR (Structure-Activity Relationships).

-

N-Arylation/Alkylation: It can serve as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form more complex diaryl amines.

-

-

The 5-Chloro Group: The chlorine atom serves as a reliable leaving group in various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the C5 position, including:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Installation of alkyne functionalities.

-

Buchwald-Hartwig Amination: Formation of a C-N bond with a different amine.

-

This dual functionality makes the scaffold ideal for library synthesis and lead optimization. For instance, related 5-chloro-pyrimidin-2-amine cores have been explored as scaffolds for potent kinase inhibitors, where the 2-amino group interacts with the hinge region of the kinase and the 5-chloro position is used to extend into other pockets of the active site.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[4]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis and analysis.

Protocol 1: Synthesis of 2-Amino-5-chloro-4-nitropyridine N-oxide (Steps 1 & 2)

-

N-Oxidation:

-

Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-chloropyridine N-oxide, which can often be used directly in the next step.

-

-

Nitration:

-

To a flask containing concentrated sulfuric acid, slowly add the crude 2-amino-5-chloropyridine N-oxide (1.0 eq) at 0 °C.

-

Prepare the nitrating acid by slowly adding fuming nitric acid (~1.2 eq) to concentrated sulfuric acid in a separate flask, keeping it cool.

-

Add the nitrating acid dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8, which will precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-4-nitropyridine N-oxide.

-

Protocol 2: Synthesis of this compound (Steps 3 & 4)

-

Methoxylation:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 2-amino-5-chloro-4-nitropyridine N-oxide (1.0 eq) to the sodium methoxide solution.

-

Heat the mixture to reflux (approx. 65 °C) for 3-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and neutralize with acetic acid or dilute HCl.

-

Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound N-oxide.

-

-

N-Oxide Reduction:

-

Dissolve the crude N-oxide (1.0 eq) in a solvent like chloroform or acetonitrile.

-

Cool the solution to 0 °C.

-

Add phosphorus trichloride (PCl₃, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain this compound as a pure solid.

-

Protocol 3: Analytical HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

References

-

M. Pourayoubi, A. A. E. Valmoozi, S. Ghadimi. “A redetermination of 2-amino-5-chloropyridine at 100 K.” Acta Crystallographica Section E: Structure Reports Online, 2011, 67(11), o2874. [Link]

-

H. J. Hertog, W. P. Combe. "Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine". Recueil des Travaux Chimiques des Pays-Bas, 1951, 70, 581-590. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube, uploaded by OrgChemEng, 24 Dec. 2022, [Link].

-

H. J. den Hertog, W. P. Combe. "Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine". Semantic Scholar, 2010. [Link]

-

Organic Chemistry Portal. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". 2018. [Link]

-

Hairui Chemical. "this compound". Available at: [Link]

-

B. Zacharie, N. Moreau, C. Dockendorff. "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate". J. Org. Chem. 2001, 66, 15, 5264–5265. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. YouTube, uploaded by The Organic Chemistry Tutor, 19 Apr. 2018, [Link].

- F. A. Daniher, B. E. Hackley, Jr. "Process for the reduction of pyridine n-oxides". US Patent 3,467,659, issued September 16, 1969.

-

Organic Reactions. "Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide". 2011. [Link]

-

PrepChem. "Synthesis of 4-nitropyridine". Available at: [Link]

Sources

- 1. mdpi.org [mdpi.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. youtube.com [youtube.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-Chloro-4-methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel pyridine derivative, 5-Chloro-4-methoxypyridin-2-amine (C6H7ClN2O). The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development, directly impacting its biological activity, safety profile, and intellectual property considerations. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. Each section details not only the experimental protocol but also the underlying scientific principles and the rationale for its inclusion in the workflow. The presented data, methodologies, and interpretations are grounded in established analytical chemistry principles to ensure a robust and verifiable structural assignment.

Introduction: The Imperative of Unambiguous Structure

This compound is a substituted pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs. The precise arrangement of the chloro, methoxy, and amine substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn govern its interactions with biological targets. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.

This guide, therefore, presents a systematic and self-validating approach to confirming the molecular structure of this compound, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Elucidation Workflow: A Multi-Pronged Approach

Figure 1: The integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Step in Molecular Identification

3.1. Rationale and Objective

Mass spectrometry (MS) provides the most direct measurement of a molecule's mass. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the parent ion, thereby confirming the molecular formula.

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer, capable of mass accuracy in the low parts-per-million (ppm) range.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

3.3. Expected Data and Interpretation

The molecular formula of this compound is C6H7ClN2O. The expected data is summarized in the table below.

| Parameter | Expected Value |

| Molecular Formula | C6H7ClN2O |

| Monoisotopic Mass | 158.0247 g/mol |

| Observed Ion [M+H]⁺ | ~159.0320 m/z |

| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, indicative of the presence of a single chlorine atom. |

The observation of the correct monoisotopic mass within a narrow tolerance (e.g., < 5 ppm) and the distinctive chlorine isotopic pattern provides strong evidence for the proposed molecular formula.[1][][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale and Objective

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key structural motifs. For this compound, we expect to see vibrations corresponding to the N-H bonds of the amine, C-O bond of the methoxy group, and the C=C/C=N bonds of the pyridine ring.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is acquired and automatically subtracted from the sample spectrum.

4.3. Expected Data and Interpretation

The expected vibrational frequencies are based on characteristic group frequencies for substituted pyridines.[4][5][6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic (Pyridine Ring) |

| 2950-2850 | C-H stretch | Aliphatic (Methoxy -OCH₃) |

| 1640-1550 | C=C and C=N stretch | Pyridine Ring |

| 1250-1200 | C-O stretch | Aryl Ether (-O-CH₃) |

| 850-750 | C-Cl stretch | Aryl Halide |

The presence of these characteristic absorption bands provides corroborating evidence for the key functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

5.1. Rationale and Objective

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, are then used to establish the connectivity between atoms.

5.2. Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: To identify proton signals, their integration (ratio), and coupling patterns (J-coupling).

-

¹³C NMR: To identify the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

5.3. Expected Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals. A similar, though not identical, compound, 2-chloro-5-methylpyridin-4-amine, shows a singlet for the methyl protons at ~1.96 ppm and two singlets for the aromatic protons at 6.50 and 7.68 ppm in DMSO-d₆.[9] For our target molecule, we would expect:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.5 - 8.0 | Singlet | 1H | H-6 (proton on carbon adjacent to N and C-Cl) |

| ¹H | 6.0 - 6.5 | Singlet | 1H | H-3 (proton on carbon adjacent to N and C-OCH₃) |

| ¹H | 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ¹H | 3.8 - 4.2 | Singlet | 3H | -OCH₃ |

| ¹³C | 155 - 165 | Singlet | - | C-2 (attached to -NH₂) |

| ¹³C | 145 - 155 | Singlet | - | C-4 (attached to -OCH₃) |

| ¹³C | 140 - 150 | Singlet | - | C-6 |

| ¹³C | 105 - 115 | Singlet | - | C-5 (attached to -Cl) |

| ¹³C | 90 - 100 | Singlet | - | C-3 |

| ¹³C | 55 - 65 | Singlet | - | -OCH₃ |

The final, unambiguous assignment of each signal is achieved through the analysis of 2D NMR data, as illustrated below.

Sources

- 1. synchem.de [synchem.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chimia.ch [chimia.ch]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

A Comprehensive Technical Guide to 5-Chloro-4-methoxypyridin-2-amine for Advanced Research Applications

Executive Summary: 5-Chloro-4-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a chlorine atom, a methoxy group, and an amine on the pyridine core, make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its core molecular properties, including a detailed breakdown of its molecular weight, a validated synthesis protocol, and an overview of its applications as a key intermediate in pharmaceutical research.

Section 1: Core Molecular Profile

The fundamental characteristics of a chemical compound are critical for its application in synthesis and drug design. This section outlines the essential identifiers and physicochemical properties of this compound.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₆H₇ClN₂O[1]

-

CAS Number: 133649-31-9

-

Synonyms: 2-Amino-5-chloro-4-methoxypyridine

Molecular Weight: Calculation and Significance

The molecular weight is a cornerstone property, essential for stoichiometric calculations in reaction planning and for analytical characterization. It is derived from the molecular formula by summing the atomic weights of the constituent atoms.

The molecular formula C₆H₇ClN₂O breaks down as follows:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Summing these values yields the average molecular weight (MW) . Commercial suppliers consistently report the molecular weight of this compound as 158.59 g/mol .[1]

For high-resolution mass spectrometry, the monoisotopic mass is used, calculated from the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

Physicochemical Properties

A summary of key physical and chemical properties is crucial for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 158.59 g/mol | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| CAS Number | 133649-31-9 | |

| Purity | Typically ≥95% | [1] |

| Appearance | Varies; often a solid | N/A |

| Solubility | Soluble in organic solvents like alcohols | [2] |

Note: Specific properties like melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for a given batch.

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyridines is a foundational process in organic chemistry. While multiple routes to this compound may exist, a common strategy involves the modification of a pre-existing pyridine ring. The reactivity of the pyridine core, influenced by its substituents, dictates the choice of reagents and reaction conditions.

Retrosynthetic Analysis & Workflow

A logical approach to synthesizing this molecule involves starting with a more readily available substituted pyridine and introducing the required functional groups in a stepwise manner. A plausible pathway could start from a nitropyridine derivative, which allows for the introduction of the amine via reduction.

Caption: A generalized workflow for the synthesis of the target compound.

Example Experimental Protocol

This protocol is a representative example based on common organic synthesis methodologies for pyridine derivatives.[3][4][5]

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

2,5-dichloro-4-methoxypyridine (1 equivalent)

-

Ammonia (in a suitable solvent like 1,4-dioxane or as a gas)

-

DMSO (Dimethyl sulfoxide) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,5-dichloro-4-methoxypyridine in DMSO.

-

Amination: Add a solution of ammonia in dioxane (e.g., 7N solution, 3-5 equivalents) to the vessel.

-

Causality: The amine acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridine ring. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution than the one at the 5-position. The reaction is performed under pressure and with heating to overcome the activation energy barrier.

-

-

Heating: Seal the vessel and heat the reaction mixture (e.g., to 100-120 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, carefully vent the vessel. Quench the reaction by pouring the mixture into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This step removes residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired product.

Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Section 3: Applications in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and engage in various interactions with biological targets.[6] this compound serves as a valuable intermediate, providing a reactive handle (the amino group) for further elaboration.

Role as a Key Building Block

This compound is primarily used as a fragment or building block in the synthesis of more complex molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[7] The amino group can be readily functionalized, for instance, through acylation, alkylation, or participation in coupling reactions to build larger molecular architectures.

The chlorine and methoxy substituents also play crucial roles:

-

Chlorine: Provides a site for further modification (e.g., via cross-coupling reactions) or contributes to binding interactions through halogen bonding.

-

Methoxy Group: Acts as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final molecule.[6]

Caption: Role as an intermediate in a drug discovery pipeline.

Example Application: GPR119 Agonists

Research into GPR119 agonists for the treatment of diabetes has utilized complex molecules where a substituted pyridinone core is central.[7] While not a direct example, the synthesis of compounds like BMS-903452 involves the coupling of various heterocyclic fragments.[7] A building block like this compound is structurally analogous to the intermediates used in such syntheses, where the amine would be the point of connection to another part of the final molecule.

Section 4: Conclusion

This compound is a chemical intermediate whose value is defined by its structural components. A precise understanding of its molecular weight (158.59 g/mol ) is the first step for its effective use in the lab. Its utility is fully realized in its role as a versatile building block for constructing complex pharmaceutical candidates. The synthetic protocols for its creation and subsequent functionalization are well within the toolkit of modern medicinal chemistry, enabling its application in the development of next-generation therapeutics.

References

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Medium. Available at: [Link]

-

4-Chloro-5-methoxypyrimidin-2-amine - CAS:4763-36-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. Available at: [Link]

-

2-Chloro-5-methoxypyrimidin-4-amine | C5H6ClN3O | CID 56949538 - PubChem. PubChem. Available at: [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. National Institutes of Health. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Available at: [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. Google Patents.

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. Google Patents.

-

2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. PubChem. Available at: [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Page loading... [guidechem.com]

- 3. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. innospk.com [innospk.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methoxypyridin-2-amine: Pathways and Methodologies

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 5-Chloro-4-methoxypyridin-2-amine, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines two logical and scientifically sound retrosynthetic approaches: a late-stage chlorination strategy and a late-stage amination strategy. Each pathway is detailed with step-by-step experimental methodologies, mechanistic insights, and a discussion of the critical process parameters. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the practical synthesis of this important pyridine derivative.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals, appearing in a vast array of clinically significant molecules. The specific substitution pattern of a pyridine ring can profoundly influence its physicochemical properties, biological activity, and metabolic stability. This compound is a trifunctionalized pyridine derivative with a substitution pattern that makes it an attractive intermediate for the synthesis of complex molecular architectures. The presence of an amino group, a chloro group, and a methoxy group provides multiple handles for further chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.

Despite its potential utility, a detailed, publicly available synthesis protocol for this compound is not readily found. This guide aims to fill this gap by proposing two distinct and viable synthetic routes, grounded in established principles of pyridine chemistry and supported by analogous transformations reported in the literature. The two pathways are designed to offer flexibility in starting material selection and to address potential challenges in regioselectivity.

Pathway 1: Late-Stage Regioselective Chlorination

This synthetic approach focuses on introducing the chloro substituent at the C5 position in the final step, starting from the readily accessible 2-amino-4-methoxypyridine. The success of this pathway hinges on the ability to control the regioselectivity of the chlorination reaction.

Overall Synthetic Scheme

Caption: Late-stage regioselective chlorination pathway.

Step 1: Synthesis of 2-Amino-4-methoxypyridine

The precursor for the final chlorination step, 2-amino-4-methoxypyridine, can be synthesized from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

In a sealed reaction tube, dissolve 2-amino-4-chloropyridine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).[1]

-

Heat the reaction mixture at 145 °C for 6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography, eluting with a 10% dichloromethane in methanol solution, to yield 2-amino-4-methoxypyridine as an off-white solid.[1]

Causality of Experimental Choices:

-

Sodium Methoxide: A strong nucleophile and base, it readily displaces the chloro group at the C4 position of the pyridine ring. The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

-

Methanol: Serves as both the solvent and the source of the methoxy group.

-

Sealed Tube and High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aminopyridine ring. A sealed tube is necessary to prevent the evaporation of the low-boiling methanol at high temperatures.

Step 2: Regioselective Chlorination of 2-Amino-4-methoxypyridine

The final and most critical step in this pathway is the regioselective chlorination of 2-amino-4-methoxypyridine at the C5 position. The directing effects of the amino and methoxy groups are key to achieving the desired regioselectivity. Both the amino and methoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. In this case, the C3 and C5 positions are activated. Steric hindrance from the C2-amino group may favor substitution at the C5 position. A modern and effective method for the chlorination of aminopyridines involves the use of Selectfluor in the presence of a chloride source.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1 g, 8.06 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Add lithium chloride (LiCl, 0.41 g, 9.67 mmol) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Selectfluor (3.13 g, 8.86 mmol) portion-wise over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product.

-

Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Selectfluor: A powerful electrophilic fluorinating agent that, in the presence of a chloride source, acts as an electrophilic chlorinating agent. It is known to be effective for the halogenation of electron-rich aromatic and heteroaromatic compounds under mild conditions.[2]

-

Lithium Chloride (LiCl): Serves as the chloride source for the in-situ generation of the electrophilic chlorine species.[2]

-

DMF: A polar aprotic solvent that is suitable for this type of reaction, as it can dissolve the reagents and is stable under the reaction conditions.

Pathway 2: Late-Stage Amination

This alternative pathway involves the construction of the 2,5-dichloro-4-methoxypyridine intermediate, followed by a selective amination at the C2 position. This approach is advantageous if the late-stage chlorination in Pathway 1 proves to be unselective.

Overall Synthetic Scheme

Caption: Late-stage amination pathway.

Step 1: Synthesis of 2,5-Dichloropyridine

The synthesis of the dichloropyridine scaffold can be achieved from 2,5-dihydroxypyridine.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

-

Carefully add phosphorus oxychloride (POCl3, 200 g) and phosphorus pentachloride (PCl5, 105.0 g, 0.5 mol).[3]

-

Heat the reaction mixture at 145 °C for 4 hours.[3]

-

After cooling, carefully recover the excess POCl3 by distillation under reduced pressure.[3]

-

Slowly pour the residue into ice water (300 g) with vigorous stirring.[3]

-

Neutralize the solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.[3]

-

Extract the product with dichloromethane (3 x 50 mL).[3]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.[3]

Step 2: Synthesis of 2,5-Dichloro-4-methoxypyridine (Proposed)

The introduction of the methoxy group at the C4 position is a key transformation. A plausible approach involves the oxidation of 2,5-dichloropyridine to the corresponding N-oxide, followed by nitration, and then displacement of the nitro group with a methoxy group, followed by deoxygenation. However, a more direct approach would be the methoxylation of a 2,5-dichloro-4-hydroxypyridine precursor. The synthesis of this specific precursor is not well-documented, but a general approach would involve the chlorination of a suitable 4-hydroxypyridine derivative.

Proposed Protocol for Methoxylation:

-

To a solution of 2,5-dichloro-4-hydroxypyridine (hypothetical precursor) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3).

-

Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Step 3: Selective Amination of 2,5-Dichloro-4-methoxypyridine

The final step is the selective introduction of the amino group at the C2 position. In dichloropyridines, the C4 position is generally more reactive towards nucleophilic aromatic substitution. However, C2-selectivity can be achieved, particularly with palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Experimental Protocol (Buchwald-Hartwig Amination):

-

To a Schlenk tube, add 2,5-dichloro-4-methoxypyridine (1 g, 5.21 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., sodium tert-butoxide, 7.82 mmol).

-

Evacuate and backfill the tube with argon several times.

-

Add anhydrous dioxane (20 mL) and a source of ammonia (e.g., a solution of ammonia in dioxane or by bubbling ammonia gas through the solution).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of the palladium source and the phosphine ligand is crucial for achieving high catalytic activity and selectivity. Bulky electron-rich ligands like XPhos are often effective for the amination of aryl chlorides.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Data Summary and Comparison

| Pathway | Key Steps | Starting Materials | Potential Advantages | Potential Challenges |

| 1: Late-Stage Chlorination | 1. Methoxylation2. Regioselective Chlorination | 2-Amino-4-chloropyridine | - Potentially shorter route.- Avoids handling of gaseous ammonia at high pressure. | - Regioselectivity of the chlorination step may be difficult to control, potentially leading to a mixture of isomers. |

| 2: Late-Stage Amination | 1. Dichlorination2. Methoxylation3. Selective Amination | 2,5-Dihydroxypyridine | - Potentially better control over the final substitution pattern.- The key intermediate, 2,5-dichloro-4-methoxypyrimidine, is commercially available. | - Synthesis of the dichloromethoxy precursor may be challenging.- C2-selective amination may require careful optimization of the palladium catalyst and reaction conditions. |

Conclusion

This technical guide has outlined two plausible and scientifically-grounded synthetic pathways for the preparation of this compound. While a direct, published protocol remains elusive, the proposed routes, based on well-established transformations in pyridine chemistry, provide a solid foundation for researchers to undertake the synthesis of this valuable building block.

Pathway 1, involving a late-stage chlorination, offers a potentially more concise route, with the primary challenge being the control of regioselectivity. Pathway 2, featuring a late-stage amination, may provide better control over the final product's structure, although it may involve a longer synthetic sequence and require specialized catalytic methods.

The choice between these pathways will ultimately depend on the availability of starting materials, the specific capabilities of the laboratory, and the desired scale of the synthesis. It is recommended that both routes be explored and optimized to identify the most efficient and robust method for the preparation of this compound.

References

-

Al-Refai, M., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules2018 , 23(11), 2915. [Link]

- SAJJAN INDIA LIMITED. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.

-

Wu, W., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. ChemRxiv. 2020 . [Link]

-

Khan Academy. Nucleophilic aromatic substitutions. [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P

-

Six Chongqing Chemdad Co. 2-Amino-4-methoxypyridine. [Link]

-

PubChem. 2-Amino-4-Methoxypyridine. [Link]

-

Wang, X., et al. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Org. Biomol. Chem., 2017 , 15, 8248-8252. [Link]

-

Smith, S. M., & Buchwald, S. L. Regioselective 2-Amination of Polychloropyrimidines. Org. Lett.2016 , 18(9), 2180-2183. [Link]

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P

Sources

A Comprehensive Guide to the Solubility Characterization of 5-Chloro-4-methoxypyridin-2-amine

An In-Depth Technical Guide Topic: 5-Chloro-4-methoxypyridin-2-amine Solubility Profile

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed framework for the comprehensive solubility profiling of this compound (CAS: 662117-63-7), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding the solubility of a compound is a cornerstone of drug discovery and development, profoundly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] While extensive public data on this specific molecule is limited, this guide establishes the fundamental principles and actionable protocols required to generate a robust and reliable solubility profile. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring that the generated data is both accurate and contextually meaningful.

Foundational Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the mandatory first step in designing relevant solubility studies. For this compound, these properties dictate its behavior in different solvent systems.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₇ClN₂O[]

-

Molecular Weight: 158.59 g/mol []

-

IUPAC Name: this compound[]

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, not all solubility measurements are equal. It is crucial to distinguish between thermodynamic and kinetic solubility, as they answer different questions and are relevant at different stages of the development pipeline.[6][7]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[8] This value is critical for late-stage development, formulation, and predicting in-vivo behavior.[8] The classic shake-flask method is the gold standard for its determination.[9]

-

Kinetic Solubility: This measurement is typically performed in high-throughput screening (HTS) settings. It measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (usually DMSO), precipitates out of an aqueous buffer.[10][11] The resulting value is often an overestimate of the thermodynamic solubility because it reflects a supersaturated, metastable state.[12] Despite this, it is invaluable for early-stage discovery to quickly rank compounds and identify potential liabilities.[8][12]

A comprehensive profile for this compound requires the determination of both solubility types.

Experimental Design & Protocols

The following section details the step-by-step protocols for characterizing the solubility of this compound. The causality behind key steps is explained to ensure methodological integrity.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is the most rigorous method.

Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline) in a glass vial. The excess solid is critical to ensure that equilibrium with the solid state is achieved.[9]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a defined period. A minimum of 24-48 hours is typically required to ensure the system reaches equilibrium.[11] Longer incubation times may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated supernatant from the excess solid, use centrifugation followed by careful collection of the supernatant, or filter the solution through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.

-

pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment, as this can significantly impact the solubility of ionizable compounds.[10]

pH-Solubility Profile Determination

Given the basic nature of this compound, its aqueous solubility is expected to increase significantly at lower pH values where the amino groups become protonated.

Protocol:

-

Buffer Selection: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Parallel Experimentation: Execute the Thermodynamic Shake-Flask protocol (Section 3.1) in parallel for each selected buffer.

-

Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH of each buffer. This profile is essential for predicting absorption in different regions of the gastrointestinal tract.

Caption: Workflow for determining the pH-solubility profile.

Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery to quickly assess solubility.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. Complete dissolution is mandatory.[10]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Add aqueous buffer (e.g., pH 7.4 PBS) to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.

-

Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[11] Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is detected above the background is defined as the kinetic solubility.[1]

Caption: High-throughput kinetic solubility workflow.

Data Presentation and Interpretation

All generated solubility data for this compound should be meticulously organized for clear interpretation and comparison.

Table 1: Solubility Profile Summary of this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| pH 2.0 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |

| pH 4.5 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |

| pH 7.4 PBS | 25 | Thermodynamic | Experimental Data | Experimental Data |

| pH 7.4 PBS | 25 | Kinetic | Experimental Data | Experimental Data |

| pH 9.0 Buffer | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Water | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Methanol | 25 | Thermodynamic | Experimental Data | Experimental Data |

| DMSO | 25 | Thermodynamic | Experimental Data | Experimental Data |

Additional Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[13][14] However, this is not universal; if the dissolution is exothermic, solubility can decrease with higher temperatures.[15] It is advisable to determine the solubility at both room temperature (25°C) and physiological temperature (37°C).

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility.[6] It is crucial to characterize the solid form used in solubility experiments to ensure consistency and reproducibility.

Conclusion

This guide provides a robust, scientifically-grounded framework for the complete solubility characterization of this compound. By systematically applying these thermodynamic and kinetic protocols across a range of pH values and solvents, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The emphasis on understanding the principles behind each method ensures that the resulting solubility profile is not just a set of numbers, but a meaningful characterization of the compound's behavior, paving the way for its successful application.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ruiz, R., et al. (2015). Thermodynamic vs. kinetic solubility: knowing which is which. ResearchGate. [Link]

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Popa, M., et al. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Al-Gousous, J. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Mahdaoui, D., et al. (2016). The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

-

Stack Exchange. (2015). Why does solubility of solids sometimes decrease with temperature increase?. Chemistry Stack Exchange. [Link]

-

Choi, P. B., & Williams, C. P. (1984). Solubility of aromatic hydrocarbon solids in pyridine and thiophene. Industrial & Engineering Chemistry Fundamentals. [Link]

-

BIOSYNCE. (2023). How does the temperature affect the solubility of pyrazine?. BIOSYNCE Blog. [Link]

-

PubChem. 2-Chloro-5-methoxypyrimidin-4-amine. PubChem. [Link]

-

PubChem. 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]

-

Lempen, R., et al. (2016). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

-

Autech Industry. (2024). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Autech Industry Co., Ltd. [Link]

-

PubChem. 2-Amino-4-Methoxypyridine. PubChem. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. biosynce.com [biosynce.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-4-methoxypyridin-2-amine for Research and Development

This guide provides an in-depth examination of the safety protocols and handling procedures for 5-Chloro-4-methoxypyridin-2-amine, a crucial building block in medicinal chemistry and drug discovery. Designed for researchers, chemists, and laboratory professionals, this document moves beyond mere procedural lists to offer a causative understanding of best practices, ensuring a self-validating system of safety and scientific integrity.

Foundational Understanding: Hazard Identification and Risk Assessment

This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is not extensively published, data from safety data sheets (SDS) and structurally related compounds indicate that it should be handled with care. The primary hazards are associated with acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[1][2]

A thorough risk assessment is the cornerstone of safe laboratory practice. This involves recognizing the inherent hazards of the chemical and the potential for exposure during specific laboratory operations. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |

| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 |[1][2] |

These classifications necessitate stringent handling protocols to mitigate the risks of accidental exposure through the primary routes: inhalation of dust particles, direct skin or eye contact, and ingestion.

The Hierarchy of Controls: Engineering, Administrative, and Personal Protection

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of controls for handling this compound.

2.1. Engineering Controls

The primary line of defense is to use engineering controls to isolate the hazard from the operator. All operations involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4] The fume hood ensures that any airborne particles are captured and exhausted away from the user's breathing zone.

2.2. Administrative Controls

These are procedural controls that modify work practices. Key administrative controls include:

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs for handling, storage, and disposal.

-

Hygiene: Prohibit eating, drinking, or smoking in laboratory areas.[5][6] Always wash hands thoroughly after handling the compound, even if gloves were worn.[6]

2.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 2: Mandatory Personal Protective Equipment

| PPE Category | Specification | Rationale | Source(s) |

|---|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. | [4][5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly. | [3][4][7] |

| Body Protection | Laboratory coat and closed-toe shoes | Protects against accidental spills and contamination of personal clothing. | [3][4] |

| Respiratory Protection | NIOSH/MSHA-approved respirator (if dusts are generated outside a fume hood) | Required if engineering controls are not sufficient to maintain exposure below acceptable limits. A respirator is a critical safeguard against inhaling irritating dust. |[4][6] |

Standard Operating Protocol: Weighing and Transfer

The following protocol is a self-validating system designed to minimize exposure during the routine task of weighing and transferring the solid compound.

Objective: To accurately weigh a specified amount of this compound while ensuring operator safety and preventing contamination.

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Appropriate reaction vessel or container

-

Designated waste container

Procedure:

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as specified in Table 2.

-

Place all necessary equipment (balance, spatula, weighing paper, vessel) inside the fume hood.

-

Tare the balance with the weighing paper or boat.

-

-

Handling and Weighing:

-

Carefully open the container of this compound, pointing the opening away from your face.

-

Using a clean spatula, slowly transfer the desired amount of solid onto the weighing paper. Avoid any actions that could generate dust.

-

Once the target weight is achieved, securely close the primary container.

-

-

Transfer:

-

Carefully transfer the weighed solid into the designated vessel.

-

If any material is spilled, clean it up immediately following the spill procedures outlined in Section 4.

-

-

Cleanup:

-

Dispose of the used weighing paper and any contaminated materials (e.g., pipette tips) in the designated hazardous waste container.[4]

-

Wipe down the spatula and the balance with an appropriate solvent and then decontaminate the area.

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.

-